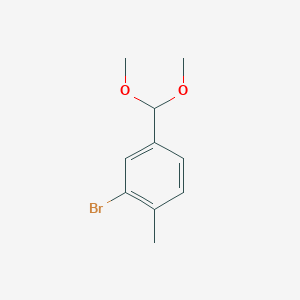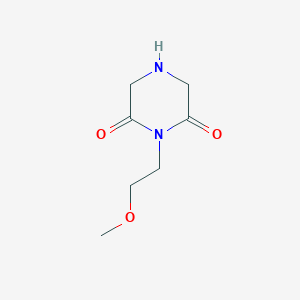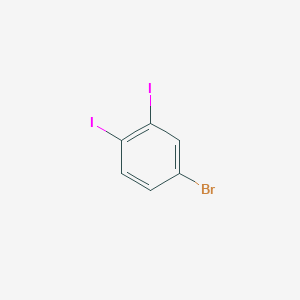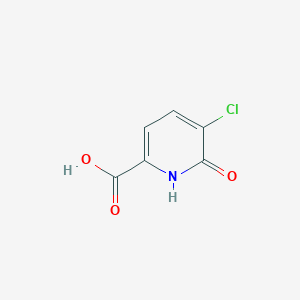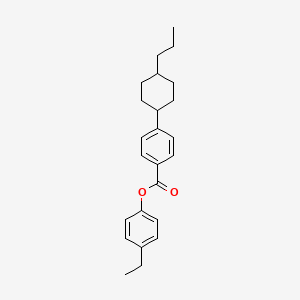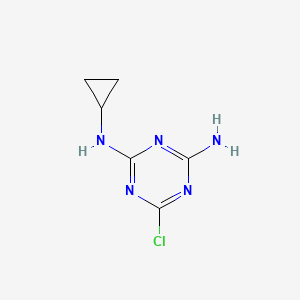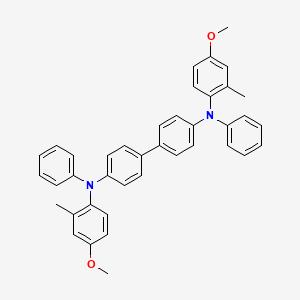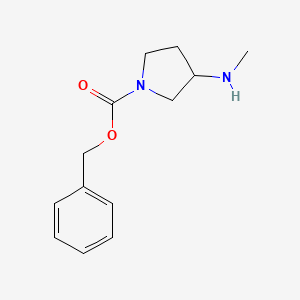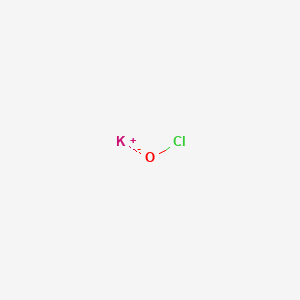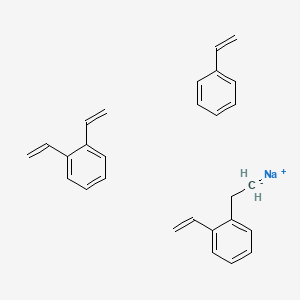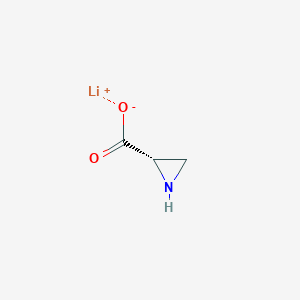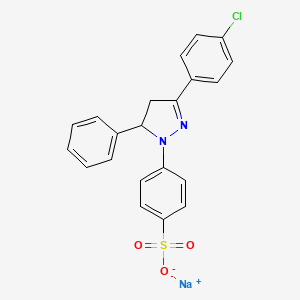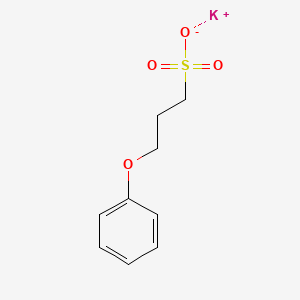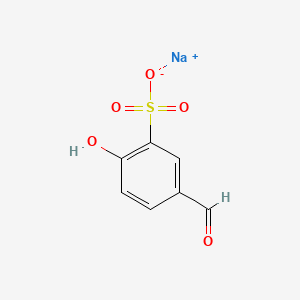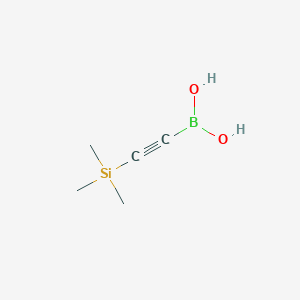
Trimethylsilylethynylboronic acid
Descripción general
Descripción
Trimethylsilylethynylboronic acid, also known as [2-(trimethylsilyl)ethynyl]boronic acid, is a chemical compound with the CAS Number: 491876-41-6 . It has a molecular weight of 142.04 .
Molecular Structure Analysis
The InChI code for Trimethylsilylethynylboronic acid is1S/C5H11BO2Si/c1-9(2,3)5-4-6(7)8/h7-8H,1-3H3 . This indicates that the molecule consists of 5 carbon atoms, 11 hydrogen atoms, 1 boron atom, 2 oxygen atoms, and 1 silicon atom.
Aplicaciones Científicas De Investigación
Fluorescence Sensing
- Trimethylsilylethynylboronic acid derivatives are used in the fluorescence sensing of nitroaromatic explosives. These compounds exhibit selective fluorescence quenching for nitroaromatics, allowing for sensitive detection at even ppb levels (Shanmugaraju, Joshi, & Mukherjee, 2011).
Protection in Grignard Syntheses
- The trimethylsilyl group can protect a terminal ethynyl group in Grignard syntheses. This method is used in the synthesis of compounds like m- and p-HCC·C6H4·MR3, where MR3 can be SiMe3, SiEt3, or SnMe3 (Eaborn, Thompson, & Walton, 1967).
Analysis of Compounds
- Gas-liquid chromatography and mass spectrometry utilize trimethylsilyl derivatives for the analysis of phosphorylethanolamine and phosphonoethylamine, offering superior identification methods for phosphoric and phosphonic acid derivatives (Karlsson, 1970).
Synthesis of Amines from Acids
- 2-Trimethylsilylethanol is used in the synthesis of primary amines from carboxylic acids via the Curtius rearrangement. The resulting trimethylsilylethyl carbamates are cleaved to liberate primary amines (Capson & Poulter, 1984).
Latent Fluorophore Design
- Trimethylsilylethynylboronic acid derivatives are used in the design of latent fluorophores. These fluorophores are stable in biological environments but rapidly yield a fluorescent molecule upon triggering, like acetyl-group hydrolysis (Chandran, Dickson, & Raines, 2005).
Synthesis of Functionalizable Oxazoles
- A method for synthesizing 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles involves using bis(trimethylsilyl)acetylene and acrylic acid derivatives, leading to mono- and disubstituted enynones, which are then converted to oxazoles (Pankova, Stukalov, & Kuznetsov, 2015).
Direcciones Futuras
While specific future directions for Trimethylsilylethynylboronic acid are not mentioned in the search results, the field of organic chemistry continues to evolve with new methodologies and applications. For instance, the use of metal-organic frameworks (MOFs) is an area of ongoing research . Additionally, the field of polymerization-induced self-assembly (PISA) is seeing significant advancements .
Propiedades
IUPAC Name |
2-trimethylsilylethynylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BO2Si/c1-9(2,3)5-4-6(7)8/h7-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMPAVXAVNXSCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C#C[Si](C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623216 | |
| Record name | [(Trimethylsilyl)ethynyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilylethynylboronic acid | |
CAS RN |
491876-41-6 | |
| Record name | [(Trimethylsilyl)ethynyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



